3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol It is a derivative of benzo[c]chromene, characterized by the presence of hydroxy, methoxy, and methyl groups on the chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds . One common method includes the following steps:
Condensation Reaction: Salicylaldehyde reacts with an α,β-unsaturated carbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromene core.
Functionalization: The chromene core is further functionalized by introducing hydroxy, methoxy, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a dihydrochromene compound.
Scientific Research Applications
3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar in structure but with additional methoxybenzyl group.
6H-Dibenzo[b,d]pyran-6-one: Lacks the hydroxy and methoxy groups present in 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-8-methoxy-4-methylbenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-8-13(16)6-5-11-10-4-3-9(18-2)7-12(10)15(17)19-14(8)11/h3-7,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUIWSFQSGCBEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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